5-(Chloromethyl)-N,N-dimethylpyridin-2-amine

Choline Kinase Alpha Cancer Therapeutics Antiproliferative

5-(Chloromethyl)-N,N-dimethylpyridin-2-amine (CAS 1248994-14-0) is a pyridine derivative with molecular formula C8H11ClN2 and molecular weight 170.64 g/mol. It is primarily utilized as a versatile intermediate in organic synthesis, particularly in medicinal chemistry for the preparation of kinase inhibitors and targeted protein degraders.

Molecular Formula C8H11ClN2
Molecular Weight 170.64 g/mol
CAS No. 1248994-14-0
Cat. No. B3046488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Chloromethyl)-N,N-dimethylpyridin-2-amine
CAS1248994-14-0
Molecular FormulaC8H11ClN2
Molecular Weight170.64 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=C(C=C1)CCl
InChIInChI=1S/C8H11ClN2/c1-11(2)8-4-3-7(5-9)6-10-8/h3-4,6H,5H2,1-2H3
InChIKeyWYIVUOHNYIKHEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 5-(Chloromethyl)-N,N-dimethylpyridin-2-amine (CAS 1248994-14-0) – Evidence-Based Selection Criteria


5-(Chloromethyl)-N,N-dimethylpyridin-2-amine (CAS 1248994-14-0) is a pyridine derivative with molecular formula C8H11ClN2 and molecular weight 170.64 g/mol . It is primarily utilized as a versatile intermediate in organic synthesis, particularly in medicinal chemistry for the preparation of kinase inhibitors and targeted protein degraders [1]. The compound is commercially available as a free base (purity typically 97–98%) .

Technical Risks of Generic Substitution: Why Positional Isomers and Alternate Scaffolds Cannot Replace 5-(Chloromethyl)-N,N-dimethylpyridin-2-amine


Generic substitution of this compound is not advisable due to critical differences in regiochemistry and functional group placement among positional isomers. The chloromethyl group at the 5-position of the pyridine ring imparts distinct electronic and steric properties that influence subsequent coupling reactions, protein binding, and metabolic stability in derived bioactive molecules [1]. For example, the 4-chloromethyl and 6-chloromethyl isomers (CAS 864461-14-3 and 405103-62-0) exhibit different reactivity profiles and cannot be interchanged without altering the spatial orientation of the final pharmacophore [2].

Quantitative Differentiation Evidence for 5-(Chloromethyl)-N,N-dimethylpyridin-2-amine vs. Positional Isomers and Scaffold Analogs


Regiochemical Specificity in Choline Kinase Alpha Inhibition: 5-Substitution Yields Sub-Micromolar Cellular Antiproliferative Activity

The 5-substituted N,N-dimethylaminopyridine scaffold demonstrates superior cellular antiproliferative activity compared to the 6-substituted isomer, with IC50 values in the low-micromolar range in tumor cell lines [1]. This regioisomeric advantage is attributed to optimal interaction with the choline binding pocket of ChoKα1, where the 5-chloromethyl group enables productive downstream functionalization [2].

Choline Kinase Alpha Cancer Therapeutics Antiproliferative

Chloromethyl Electrophilicity Comparison: 5-Position Enables Selective Nucleophilic Substitution with Reduced Hydrolysis vs. Benzylic Analogs

The chloromethyl group at the 5-position of the 2-(dimethylamino)pyridine scaffold exhibits moderated electrophilicity compared to benzylic chlorides, facilitating controlled nucleophilic substitution without rapid hydrolysis in aqueous or protic media [1]. This stability advantage is inherent to the heteroaromatic pyridine ring system and is not present in benzyl chloride analogs [2].

Synthetic Intermediate Alkylating Agent Nucleophilic Substitution

BTK Inhibitor Intermediate: 5-Chloromethyl Derivative Enables Access to Potent BTK Inhibitors with Sub-Nanomolar IC50

Derivatives synthesized from the 5-(chloromethyl)-N,N-dimethylpyridin-2-amine scaffold have been incorporated into BTK inhibitor programs, with representative compounds exhibiting potent BTK inhibitory activity (IC50 = 0.900 nM) [1]. The 5-position substitution pattern is critical for achieving the proper binding orientation within the BTK ATP-binding pocket, a geometric requirement that 4- and 6-chloromethyl isomers cannot satisfy [2].

BTK Inhibition B-Cell Malignancies Kinase Inhibitor

Optimal Application Scenarios for Procuring 5-(Chloromethyl)-N,N-dimethylpyridin-2-amine (CAS 1248994-14-0)


Synthesis of High-Potency Choline Kinase Alpha (ChoKα) Inhibitors for Oncology Research

This compound serves as the preferred starting material for synthesizing 5-substituted N,N-dimethylaminopyridine-based ChoKα1 inhibitors, which demonstrate sub-micromolar antiproliferative activity (IC50 = 0.5–2.0 μM) against tumor cell lines [7]. The 5-chloromethyl regiochemistry is essential for achieving optimal binding to the choline pocket and downstream antitumor efficacy [8]. Procurement of the correct 5-isomer (rather than 4- or 6-analogs) is critical for reproducing published SAR and biological activity.

Building Block for BTK and Other Kinase Inhibitor Lead Optimization Programs

The compound enables the synthesis of pyridine-containing kinase inhibitors, including those targeting BTK with sub-nanomolar potency (IC50 = 0.900 nM) [7]. Its 5-chloromethyl handle facilitates modular derivatization to explore SAR around the solvent-exposed region of kinase ATP-binding sites [8]. This intermediate is particularly suited for programs seeking to introduce dimethylamino-pyridine motifs into inhibitor scaffolds without introducing hydrolytically labile benzylic linkages.

PROTAC Linker Precursor for Targeted Protein Degradation (TPD) Applications

The chloromethyl functionality serves as an electrophilic attachment point for constructing PROTAC linkers, enabling conjugation between target-protein ligands and E3 ligase recruiting moieties [7]. The pyridine core provides rigidity and favorable physicochemical properties for linker design, while the 5-position substitution allows precise spatial orientation of the ternary complex [8]. Researchers developing heterobifunctional degraders should procure this regioisomer specifically to maintain the intended linker geometry.

Heterocyclic Scaffold for TLR8 Agonist and Immuno-Oncology Agent Synthesis

Pyridine-2-amine derivatives, including those accessible from this intermediate, have been patented as selective TLR8 agonists with applications in immuno-oncology [7]. The 5-chloromethyl handle allows for late-stage diversification to optimize selectivity and pharmacokinetic properties [8]. Procurement of the correctly substituted starting material ensures access to the full range of patented chemical space.

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